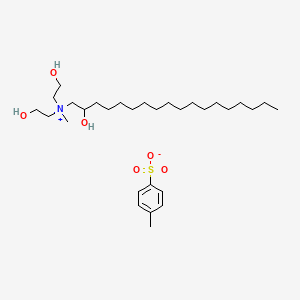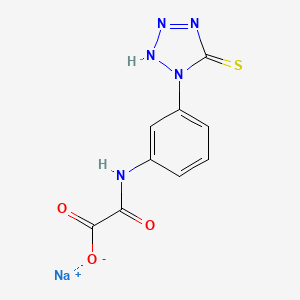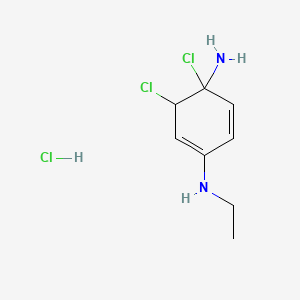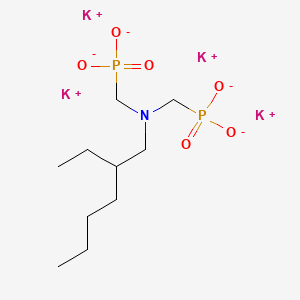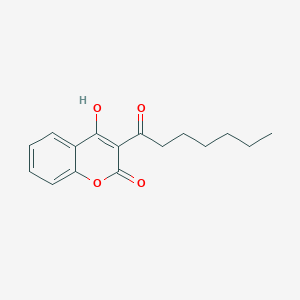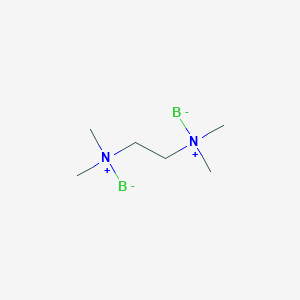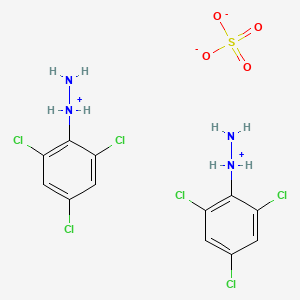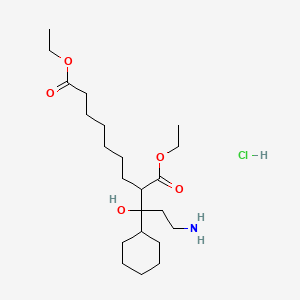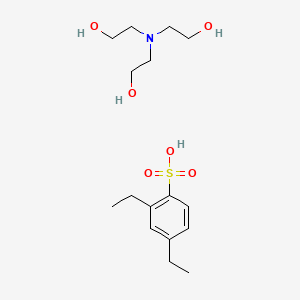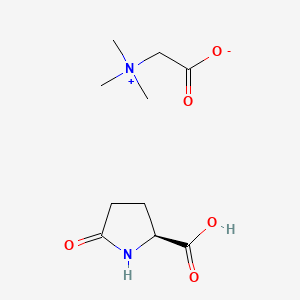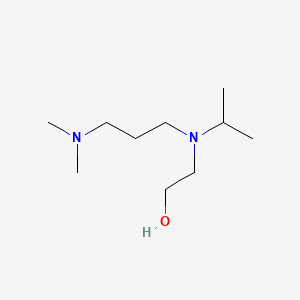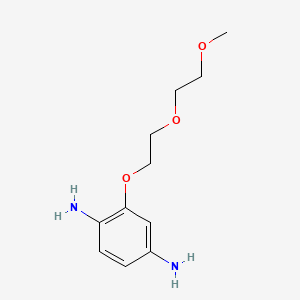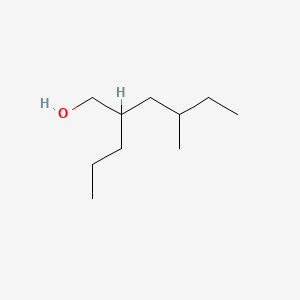
4-Methyl-2-propylhexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-propylhexan-1-ol is an organic compound with the molecular formula C10H22O and a molecular weight of 158.28 g/mol . It is a primary alcohol and is known for its unique structure, which includes a methyl group and a propyl group attached to a hexane chain. This compound is a colorless liquid with a distinctive odor and is soluble in various organic solvents such as ethanol and ether .
Preparation Methods
4-Methyl-2-propylhexan-1-ol can be synthesized through several methods. One common synthetic route involves the hydrogenation of 4-methyl-2-propylhexan-1-one in the presence of a catalyst . This process is similar to a hydrogenation reaction, where the ketone is reduced to the corresponding alcohol. Industrial production methods often utilize this catalytic hydrogenation process due to its efficiency and scalability .
Chemical Reactions Analysis
4-Methyl-2-propylhexan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methyl-2-propylhexanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different alcohol derivatives under specific conditions.
Scientific Research Applications
4-Methyl-2-propylhexan-1-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is utilized in the fragrance industry to create floral and fruity scents.
Mechanism of Action
The mechanism of action of 4-Methyl-2-propylhexan-1-ol involves its interaction with specific molecular targets and pathways. As a primary alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. The exact pathways and targets are still under investigation, but its effects are believed to be mediated through its interactions with enzymes and other proteins .
Comparison with Similar Compounds
4-Methyl-2-propylhexan-1-ol can be compared with other similar compounds such as:
1-Hexanol: A primary alcohol with a simpler structure.
4-Methyl-2-pentanol: Another alcohol with a similar branching pattern.
Properties
CAS No. |
66256-62-0 |
|---|---|
Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
4-methyl-2-propylhexan-1-ol |
InChI |
InChI=1S/C10H22O/c1-4-6-10(8-11)7-9(3)5-2/h9-11H,4-8H2,1-3H3 |
InChI Key |
VZXWJVFQXZUFQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(C)CC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]-](/img/structure/B12684436.png)
